molecular formula C7H14O3 B6148416 3-hydroxy-2,2-dimethylpentanoic acid CAS No. 74266-29-8

3-hydroxy-2,2-dimethylpentanoic acid

Cat. No.: B6148416
CAS No.: 74266-29-8
M. Wt: 146.2
InChI Key:
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Description

3-hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its molecular structure. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-hydroxy-2,2-dimethylpentanoic acid involves the selective reduction of Meldrum’s acids using a samarium diiodide-water (SmI2-H2O) complex . This method is advantageous due to its high selectivity and efficiency. The reaction typically proceeds under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve the oxidation of suitable precursors such as 2,2-dimethylpentanol. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-2,2-dimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-2,2-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-2,2-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-3,3-dimethylpentanoic acid
  • 3-hydroxy-2-methylpentanoic acid
  • 3-hydroxy-2,2-dimethylpropanoic acid

Comparison

3-hydroxy-2,2-dimethylpentanoic acid is unique due to the presence of two methyl groups on the second carbon, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions compared to similar compounds. For example, 2-hydroxy-3,3-dimethylpentanoic acid has a different arrangement of hydroxyl and methyl groups, leading to variations in its chemical behavior and applications .

Properties

CAS No.

74266-29-8

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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